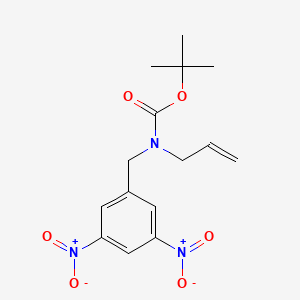

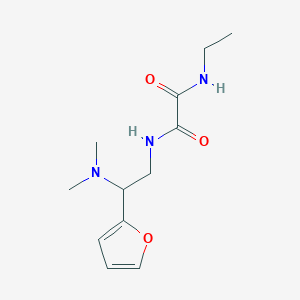

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl allyl(3,5-dinitrobenzyl)carbamate and related compounds involves chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates and other related processes. These compounds are synthesized from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with specific reagents, leading to high yields of N-ester type compounds (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic methods, including MS and 1HNMR, confirming the structures of synthesized compounds. These analyses provide detailed insights into the molecular architecture and confirm the successful synthesis of the intended compounds (Zhao et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving this compound and related compounds include cyclizative atmospheric CO2 fixation under mild conditions, leading to cyclic carbamates bearing an iodomethyl group. This demonstrates the compound's reactivity towards CO2 and its potential for creating cyclic carbamate structures under specific conditions (Takeda et al., 2012).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as stability and reactivity, can be inferred from studies on similar compounds. For example, the gas-phase elimination kinetics of tert-butyl esters of carbamic and related acids indicate the compounds' stability and reactivity under varying temperatures and pressures, contributing to our understanding of their physical properties (Mora et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound include its ability to undergo various chemical transformations, such as the efficient parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates. This process affords differentially protected 3-oxy-substituted cispentacin derivatives, demonstrating the compound's versatility in organic synthesis (Aye et al., 2008).

Applications De Recherche Scientifique

Polymerisation and Antioxidant Properties

Reactivity and Synthesis of Complex Molecules

The reactivity of tert-butyl allyl(3,5-dinitrobenzyl)carbamate has been a subject of research in the synthesis of complex molecules. A study by D. Brugier, F. Outurquin, and C. Paulmier (2001) involved the use of tert-butyl allyl carbamates for the preparation of thieno[3,2-b]pyrroles, demonstrating its utility in complex organic synthesis (Brugier, Outurquin, & Paulmier, 2001).

Atmospheric CO2 Fixation

In a study on atmospheric CO2 fixation, Y. Takeda and colleagues (2012) developed a method using unsaturated amines like tert-butyl allyl carbamates to efficiently create cyclic carbamates. This process, involving tert-butyl hypoiodite, highlights the compound's potential in environmental applications (Takeda et al., 2012).

Propriétés

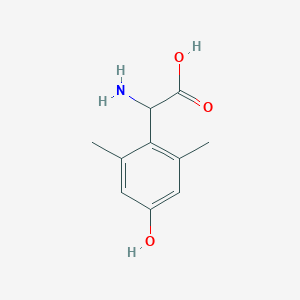

IUPAC Name |

tert-butyl N-[(3,5-dinitrophenyl)methyl]-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-5-6-16(14(19)24-15(2,3)4)10-11-7-12(17(20)21)9-13(8-11)18(22)23/h5,7-9H,1,6,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIABNLBYRDLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)

![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)

![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)

![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)